3-bromo-1-(trifluoromethyl)-1H-indazole
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Overview
Description
3-Bromo-1-(trifluoromethyl)-1H-indazole: is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-(trifluoromethyl)-1H-indazole typically involves the bromination of 1-(trifluoromethyl)-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-1-(trifluoromethyl)-1H-indazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: Complex aromatic compounds with extended conjugation or functionalized indazole derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-1-(trifluoromethyl)-1H-indazole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize molecules with potential anti-inflammatory, anticancer, or antimicrobial activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to introduce fluorine atoms into the polymer backbone, enhancing properties like thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-bromo-1-(trifluoromethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its bromine and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
3-Bromo-1-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indazole ring.
3-Bromo-1-(trifluoromethyl)-1H-benzimidazole: Contains a benzimidazole ring, offering different electronic and steric properties.
3-Bromo-1-(trifluoromethyl)-1H-indole: Features an indole ring, which can lead to different biological activities.
Uniqueness: 3-Bromo-1-(trifluoromethyl)-1H-indazole is unique due to the combination of its indazole ring with both bromine and trifluoromethyl groups. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various synthetic and research applications. The presence of the trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which are desirable traits in drug development.
Properties
CAS No. |
2763750-24-7 |
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Molecular Formula |
C8H4BrF3N2 |
Molecular Weight |
265 |
Purity |
95 |
Origin of Product |
United States |
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